3-tert-Butylsulfanyl-pyridine-2-carbonitrile 3-tert-Butylsulfanyl-pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 178811-40-0
VCID: VC20748156
InChI: InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3
SMILES: CC(C)(C)SC1=C(N=CC=C1)C#N
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

3-tert-Butylsulfanyl-pyridine-2-carbonitrile

CAS No.: 178811-40-0

Cat. No.: VC20748156

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

3-tert-Butylsulfanyl-pyridine-2-carbonitrile - 178811-40-0

CAS No. 178811-40-0
Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name 3-tert-butylsulfanylpyridine-2-carbonitrile
Standard InChI InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3
Standard InChI Key VOYCFYNBUBXWDL-UHFFFAOYSA-N
SMILES CC(C)(C)SC1=C(N=CC=C1)C#N
Canonical SMILES CC(C)(C)SC1=C(N=CC=C1)C#N

Basic Information

  • IUPAC Name: 3-tert-butylsulfanylpyridine-2-carbonitrile

  • Molecular Formula: C10H12N2S

  • Molecular Weight: 192.28 g/mol

  • CAS Number: 178811-40-0

General Synthesis

The synthesis of 3-tert-butylsulfanyl-pyridine-2-carbonitrile generally involves the introduction of the tert-butylthio group to the pyridine ring followed by the addition of a cyano group. Various methods have been explored, including:

  • Nucleophilic Substitution: The reaction of a suitable pyridine derivative with tert-butylthiol in the presence of a base can yield the desired product.

  • Cyclization Reactions: Cycloaddition methods involving nitriles and sulfur-containing reagents have also been reported, providing alternative synthetic routes.

Example Synthesis Route

One method involves starting from 2-cyanopyridine, which can be reacted with tert-butylthiol under acidic conditions to form 3-tert-butylsulfanylpyridine, followed by further functionalization to introduce the cyano group at the appropriate position on the ring.

Pharmaceutical Relevance

3-tert-Butylsulfanyl-pyridine-2-carbonitrile has potential applications in drug development due to its structural features that may interact with biological targets effectively. It is particularly noted for:

  • Antimicrobial Activity: Compounds containing pyridine rings are often explored for their antibacterial and antifungal properties.

  • Enzyme Inhibition: The presence of a sulfanyl group can enhance binding affinity to certain enzymes, making it a candidate for enzyme inhibitors.

Agrochemical Use

The compound may also find applications in agriculture as a pesticide or herbicide, leveraging its biological activity to control pests effectively.

Hazard Classification

3-tert-butylsulfanyl-pyridine-2-carbonitrile is classified as an irritant (Xi) and poses risks if inhaled or contacted with skin or eyes. Safety measures should include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.

  • Proper ventilation when handling the compound.

First Aid Measures

In case of exposure:

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist.

  • Skin Contact: Wash with soap and water; consult a physician if irritation occurs.

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes; seek medical attention.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator